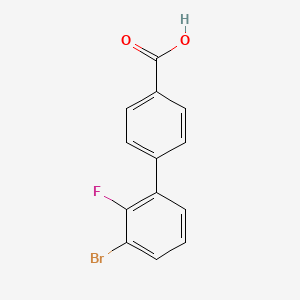
4-(3-Bromo-2-fluorophenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2-fluorophenyl)benzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, which is further connected to a benzoic acid moiety. It is used in the synthesis of pharmaceutically significant products, such as d-Amino acid oxidase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-fluorophenyl)benzoic acid can be achieved through various methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, the preparation of similar compounds like 4-bromo-2,5-difluorobenzoic acid involves the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Another method includes the reaction of fluorobenzene with acetyl chloride in the presence of an acylation catalyst, followed by bromination and subsequent reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of palladium-mediated coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: Palladium-mediated coupling reactions, such as the Suzuki–Miyaura coupling, are commonly used to form biaryl intermediates.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine (Br2) and a catalyst like FeBr3.
Fluorination: Often achieved using fluorinating agents such as n-butyllithium.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various biaryl intermediates and substituted benzoic acid derivatives .
Applications De Recherche Scientifique
4-(3-Bromo-2-fluorophenyl)benzoic acid is used in a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibitors, such as d-Amino acid oxidase inhibitors.
Industry: Used in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in the case of enzyme inhibitors, the compound binds to the active site of the enzyme, thereby inhibiting its activity. The exact molecular targets and pathways depend on the specific application and the nature of the compound it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluoro-N-methylbenzamide
- Methyl 4-bromo-2-fluorobenzoate
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
4-(3-Bromo-2-fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C13H8BrFO2 |
|---|---|
Poids moléculaire |
295.10 g/mol |
Nom IUPAC |
4-(3-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) |
Clé InChI |
CLFQSUIZYNKGJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)F)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















